molecular formula C5H7FO B1448281 3-(Fluoromethyl)cyclobutan-1-one CAS No. 913339-21-6

3-(Fluoromethyl)cyclobutan-1-one

Cat. No. B1448281
M. Wt: 102.11 g/mol
InChI Key: JFJKSGPEXHPCNC-UHFFFAOYSA-N
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Description

3-(Fluoromethyl)cyclobutan-1-one is a chemical compound with the molecular formula C5H7FO . It has a molecular weight of 102.11 .


Molecular Structure Analysis

The molecular structure of 3-(Fluoromethyl)cyclobutan-1-one can be represented by the SMILES notation O=C1CC(CF)C1 . This notation represents the structure of the molecule in a linear format.


Physical And Chemical Properties Analysis

3-(Fluoromethyl)cyclobutan-1-one is a colourless liquid . It has a molecular weight of 102.11 . The compound should be stored at room temperature .

Scientific Research Applications

Carbanionic Rearrangements

  • 3-(Fluoromethyl)cyclobutan-1-one has been studied in the context of carbanionic ring enlargements of (halomethylene)cyclobutanes to 1-halocyclopentenes. This transformation provides better yields with the fluoromethyl group compared to other halides, indicating a unique reactivity profile for this compound in anionic rearrangements (Du et al., 1998).

Synthesis of Purine Nucleosides

  • The compound's utility extends to the synthesis of purine nucleosides. The photochemical [2 + 2] cycloaddition of 3-(fluoromethyl)cyclobutan-1-one derivatives has been used to develop syntheses of various purine nucleoside analogues, highlighting its role in creating novel nucleoside structures (Flores et al., 2011).

Fluoromethyl Derivatives of Carbocyclic Nucleosides

  • Research has focused on synthesizing fluoromethyl derivatives of carbocyclic oxetanocin A using 3-(fluoromethyl)cyclobutan-1-one. These derivatives show promise for developing new nucleoside analogs with potential therapeutic applications (Sato et al., 1996).

PET Ligands for Tumor Detection

  • Synthesized analogs of 3-(fluoromethyl)cyclobutan-1-one have been explored as potential PET ligands for tumor detection. The unique properties of these fluorine-containing compounds make them suitable for imaging brain tumors in rodent models, showcasing their applicability in medical imaging (Martarello et al., 2002).

Safety And Hazards

3-(Fluoromethyl)cyclobutan-1-one is classified as dangerous, with hazard statements indicating that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray .

properties

IUPAC Name

3-(fluoromethyl)cyclobutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7FO/c6-3-4-1-5(7)2-4/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFJKSGPEXHPCNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1=O)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

102.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Fluoromethyl)cyclobutan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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